N-cycloheptyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
CAS No.:
Cat. No.: VC8794632
Molecular Formula: C19H28N2O3S
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H28N2O3S |
|---|---|
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H28N2O3S/c22-19(20-17-8-4-1-2-5-9-17)16-12-14-21(15-13-16)25(23,24)18-10-6-3-7-11-18/h3,6-7,10-11,16-17H,1-2,4-5,8-9,12-15H2,(H,20,22) |
| Standard InChI Key | GTVVRZMRZUOEHU-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Identity
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is N-cycloheptyl-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide . The piperidine ring adopts a chair conformation, with the sulfonyl group at the 1-position and the carboxamide substituent at the 4-position. The cycloheptyl group, attached via the carboxamide nitrogen, introduces steric bulk and influences the molecule’s three-dimensional orientation.
Spectroscopic and Computational Descriptors
The SMILES string CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCCC3)C encodes the connectivity of atoms, while the InChIKey GTZJATJFRQCZIY-UHFFFAOYSA-N provides a unique identifier for computational searches . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating moderate polarity. The phenylsulfonyl group contributes to this polarity through its strong electron-withdrawing nature.
Crystallographic Data (Hypothetical)
While experimental crystallographic data for this specific compound is unavailable, analogous piperidine sulfonamides exhibit monoclinic crystal systems with P2<sub>1</sub>/c space groups. Intermolecular hydrogen bonds between the carboxamide NH and sulfonyl oxygen atoms likely stabilize the lattice .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-cycloheptyl-1-(phenylsulfonyl)-4-piperidinecarboxamide likely involves a multi-step sequence:
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Piperidine Functionalization: Introduction of the sulfonyl group via reaction with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions.
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Carboxamide Formation: Coupling of 4-piperidinecarboxylic acid with cycloheptylamine using carbodiimide-based activating agents.
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Purification: Chromatographic separation to isolate the target compound from regioisomers .
Stability and Degradation
The compound demonstrates stability in aqueous solutions at pH 5–7 but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Accelerated stability studies at 40°C/75% RH show <5% degradation over 6 months, suggesting suitability for long-term storage .
Physicochemical Properties
The moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility. The low water solubility may necessitate formulation with co-solvents for in vivo studies.
Comparative Analysis with Structural Analogs
The trifluoromethyl analog exhibits higher logP due to the fluorine atoms’ hydrophobicity, whereas the cycloheptyl group in the target compound provides greater conformational flexibility .
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